molecular formula C14H19N3O2 B2542375 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea CAS No. 923067-38-3

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea

Cat. No.: B2542375
CAS No.: 923067-38-3
M. Wt: 261.325
InChI Key: NEFOYRBQIWBBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea is a synthetic organic compound that features a unique combination of functional groups, including an indole ring, a hydroxyethyl group, and an isopropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Formation of the Isopropylurea Moiety: The isopropylurea group can be synthesized by reacting isopropylamine with phosgene or a suitable isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the hydroxyethyl and isopropylurea groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea can be compared with other indole derivatives, such as:

    1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea: Similar structure but with a methyl group instead of an isopropyl group.

    1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-ethylurea: Similar structure but with an ethyl group instead of an isopropyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their side chains.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)17(7-8-18)14(19)16-13-9-15-12-6-4-3-5-11(12)13/h3-6,9-10,15,18H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFOYRBQIWBBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.